

Cartap hydrochloride CAS number and chemical information

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Cartap Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride is a broad-spectrum insecticide belonging to the nereistoxin analogue family. Originally developed from a toxin isolated from the marine annelid Lumbriconereis heteropoda, it has been widely used in agriculture to control a variety of chewing and sucking insect pests on crops such as rice, vegetables, and fruits.[1][2][3] This technical guide provides an in-depth overview of **Cartap** hydrochloride, including its chemical properties, mode of action, synthesis, and analytical methodologies, tailored for a scientific audience.

Chemical Information

CAS Number: 15263-52-2[4][5][6][7]

Cartap hydrochloride is the hydrochloride salt of **Cartap**.[8] It is a white crystalline solid with a slight, characteristic odor.[8][9][10] It is stable in acidic conditions but unstable in neutral or alkaline media.[8][9][10]

Physicochemical Properties



A summary of the key physicochemical properties of **Cartap** hydrochloride is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C7H15N3O2S2·HCl	[4][5]
Molecular Weight	273.80 g/mol	[4][5]
Melting Point	179-181 °C (technical grade), 183-183.5 °C (with decomposition)	[8][9][10]
Solubility in Water	Approximately 200 g/L at 25 °C	[9][10][11]
Solubility in Organic Solvents	Very slightly soluble in methanol and ethanol; Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and nhexane.	[9][10][11]
Appearance	White crystalline solid	[8][9][10]

Chemical Structure

The chemical structure of **Cartap** hydrochloride is S,S'-[2-(dimethylamino)-1,3-propanediyl] dicarbamothioate hydrochloride.

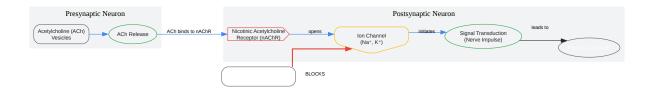
Caption: Chemical structure of **Cartap** hydrochloride.

Mode of Action and Signaling Pathway

Cartap hydrochloride acts as a non-competitive antagonist of the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[12][13] It functions as a proinsecticide, being metabolized to nereistoxin, which is the active toxicant. Nereistoxin blocks the ion channel of the nAChR, preventing the influx of sodium and potassium ions. This disruption of cholinergic transmission leads to paralysis and ultimately the death of the insect. [10][12]



The signaling pathway can be visualized as follows:



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Caption: Mode of action of **Cartap** hydrochloride on the insect nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols Synthesis of Cartap Hydrochloride

The synthesis of **Cartap** hydrochloride can be achieved through a multi-step process. The following protocol is a representative example based on publicly available information.

Materials:

- 1,3-dithiocyanato-2-(dimethylamino)propane or its hydrochloride salt
- Methanol
- · Thionyl chloride
- Toluene or other suitable solvent
- Hydrochloric acid (30% w/w)

Procedure:

Foundational & Exploratory

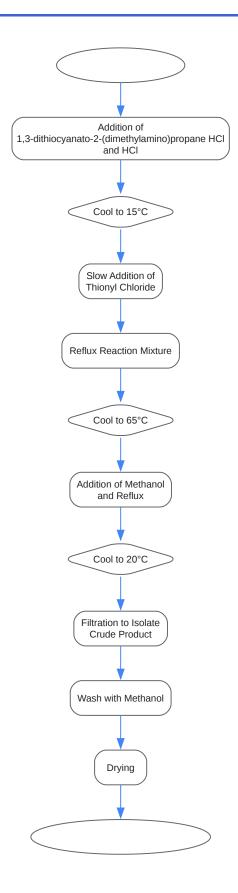




- Reaction Setup: In a reactor equipped with an overhead stirrer, Dean and Stark system, thermometer, and condenser, charge the solvent (e.g., 350 ml of toluene) and alcohol (e.g., 200 ml of methanol).
- Addition of Reactants: Heat the mixture to approximately 32°C. Add 1,3-dithiocyanato-2-(dimethylamino)propane hydrochloride salt (e.g., 237.5 g) and hydrochloric acid (e.g., 100 ml of 30% w/w) to obtain the initial reaction mixture.
- Thionyl Chloride Addition: Cool the reaction mixture to 15°C. Slowly add thionyl chloride (e.g., 238.0 g) over a period of 4 hours, ensuring the temperature is maintained below 25°C.
- Reflux and Work-up: After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the reaction goes to completion.
- Isolation and Purification: Cool the reaction mass (e.g., to 65°C) and add methanol (e.g., 1000 ml). Reflux for 1 hour to obtain a slurry. Cool the slurry to 20°C and filter to obtain the wet cake of Cartap hydrochloride. Wash the cake with methanol and dry to yield the final product.[14]

Experimental Workflow:





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Caption: A generalized workflow for the synthesis of Cartap hydrochloride.



Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of **Cartap** hydrochloride in various matrices is crucial for residue analysis and quality control. HPLC is a commonly employed technique for this purpose.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV or Mass Spectrometric detector.
- Column: A reverse-phase C18 column (e.g., Kinetex 5μm C18, 100 mm x 4.6 mm ID).[2]
- Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v).[2] For MS compatibility, phosphoric acid can be replaced with formic acid.[15]
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 20 μL.[2]
- Detection: UV detection at a suitable wavelength or Mass Spectrometry.
- Retention Time: Under these conditions, the retention time for Cartap hydrochloride is approximately 10.44 minutes.[2]

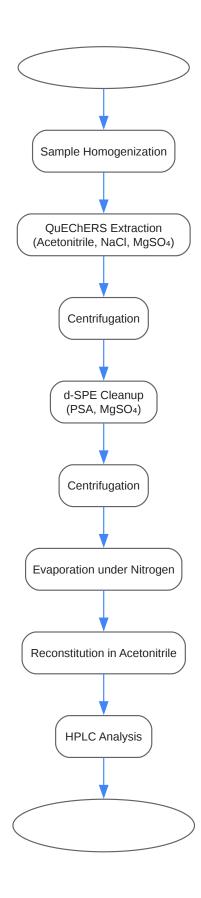
Sample Preparation (QuEChERS Method for Crop Residue Analysis):

- Extraction: Homogenize a representative sample (e.g., 10 g of brinjal) with 20 mL of acetonitrile. Add 1 g of sodium chloride and 4 g of magnesium sulfate, shake, and centrifuge.
 [2]
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant (e.g., 8 mL) and add it to a tube containing 0.4 g of PSA sorbent and 1.2 g of anhydrous magnesium sulfate. Vortex and centrifuge.[2]
- Final Preparation: Transfer the cleaned extract (e.g., 2 mL) to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 1 mL of acetonitrile for HPLC



analysis.[2]

Analytical Workflow:





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Caption: A typical workflow for the analysis of **Cartap** hydrochloride residues in crop samples using HPLC.

Conclusion

This technical guide has provided a detailed overview of **Cartap** hydrochloride, encompassing its fundamental chemical properties, mechanism of action, and practical experimental protocols for its synthesis and analysis. The structured data tables and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and crop protection. The information presented herein should facilitate a deeper understanding of this important insecticide and aid in future research and development endeavors.

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